

# An In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)

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## Compound of Interest

Compound Name: 3-Fluorophenylacetonitrile

Cat. No.: B154504

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## Introduction

**3-Fluorophenylacetonitrile**, with a CAS number of 501-00-8, is an aromatic nitrile that serves as a crucial building block in the synthesis of various organic compounds. Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of therapeutic agents. The incorporation of a fluorine atom onto the phenyl ring modifies the electronic properties of the molecule, which can influence its reactivity and the physiological properties of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3-Fluorophenylacetonitrile**, with a focus on its role in drug discovery and development.

## Chemical and Physical Properties

**3-Fluorophenylacetonitrile** is a colorless to pale yellow liquid or low-melting solid under standard conditions.<sup>[1]</sup> The presence of the polar nitrile group and the fluorine atom imparts a moderate polarity to the molecule. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>6</sub> FN	[2][3]
Molecular Weight	135.14 g/mol	[2][3][4]
IUPAC Name	(3-Fluorophenyl)acetonitrile	[5]
Synonyms	3-Fluorobenzyl cyanide, m-Fluorophenylacetonitrile	[1][4]
CAS Number	501-00-8	[2][4]
EC Number	207-918-2	
MDL Number	MFCD00001907	
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	21 °C	[4]
Boiling Point	113-114 °C at 18 mmHg	[4]
Density	1.163 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.502	[4]
Flash Point	>110 °C (>230 °F)	[4]
InChI	1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2	[1]
SMILES	C1=CC(=CC=C1F)CC#N	[3]

## Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of **3-Fluorophenylacetonitrile**. While raw spectral data is not publicly available, the following are the expected characteristic peaks based on the functional groups present in the molecule.

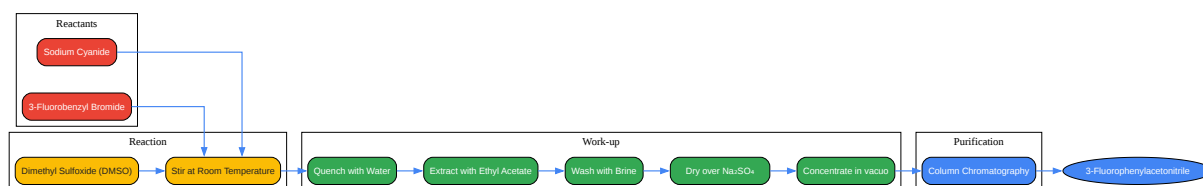
Spectroscopy	Expected Peaks
$^1\text{H}$ NMR	Aromatic protons (approx. 7.0-7.5 ppm), Methylene protons ( $-\text{CH}_2\text{CN}$ , approx. 3.7 ppm)
$^{13}\text{C}$ NMR	Aromatic carbons (approx. 110-165 ppm), Methylene carbon ( $-\text{CH}_2\text{CN}$ , approx. 20-30 ppm), Nitrile carbon ( $-\text{C}\equiv\text{N}$ , approx. 115-120 ppm)
FT-IR ( $\text{cm}^{-1}$ )	Aromatic C-H stretch (approx. 3000-3100), Nitrile ( $\text{C}\equiv\text{N}$ ) stretch (approx. 2240-2260), C-F stretch (approx. 1000-1400), Aromatic C=C stretch (approx. 1450-1600)
Mass Spectrometry (m/z)	Molecular ion peak at approx. 135, Fragmentation patterns corresponding to the loss of CN and other fragments.

## Synthesis and Reactivity

The primary synthetic route to **3-Fluorophenylacetonitrile** involves the nucleophilic substitution of a halide in 3-fluorobenzyl halide with a cyanide salt.<sup>[4]</sup> This is a common and efficient method for the introduction of a cyanomethyl group onto a benzene ring.

## Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

The following protocol is a representative procedure for the synthesis of **3-Fluorophenylacetonitrile**.



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A representative workflow for the synthesis of **3-Fluorophenylacetonitrile**.

#### Methodology:

- **Reaction Setup:** In a well-ventilated fume hood, 3-fluorobenzyl bromide (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- **Addition of Cyanide:** Sodium cyanide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** The reaction mixture is quenched by pouring it into water. The aqueous layer is then extracted several times with an organic solvent like ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The

crude product is then purified by vacuum distillation or column chromatography to yield pure **3-Fluorophenylacetonitrile**.

## Role in Drug Discovery and Development

**3-Fluorophenylacetonitrile** is a valuable building block in medicinal chemistry, primarily due to the strategic importance of the fluorine atom in drug design. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

## Key Application: Synthesis of Lemborexant

A prominent application of **3-Fluorophenylacetonitrile** is its use as a starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.<sup>[4]</sup> The 3-fluorophenyl group is a key structural motif in the final drug molecule.



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Simplified synthetic pathway from **3-Fluorophenylacetonitrile** to Lemborexant.

## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the intrinsic biological activity or the specific signaling pathways modulated by **3-Fluorophenylacetonitrile** itself. Its primary role in a biological context is as a precursor to pharmacologically active molecules. The biological effects of its derivatives, such as Lemborexant, are well-characterized. Lemborexant functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin receptors OX1R and OX2R, thereby suppressing the wake drive.

## Safety and Handling

**3-Fluorophenylacetonitrile** is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	Description
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation.
Eye Damage/Irritation	Causes serious eye irritation.
Specific Target Organ Toxicity	May cause respiratory irritation.

#### Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapor or dust.
- Avoid contact with skin and eyes.
- In case of accidental exposure, seek immediate medical attention.

## Conclusion

**3-Fluorophenylacetonitrile** is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, coupled with its established role as a key intermediate in the synthesis of drugs like Lemborexant, underscore its importance. While information on its direct biological activity is limited, its utility as a fluorinated building block in drug discovery is clear. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the potential biological effects and metabolic fate of **3-Fluorophenylacetonitrile** could provide additional insights into its toxicological profile and potential applications.

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## References

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